tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate
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Overview
Description
The compound is a type of carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, biocides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through various methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of amines with carbon dioxide and halides .Molecular Structure Analysis
The molecular structure of carbamates typically consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group . The exact structure of “tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate” could not be found.Chemical Reactions Analysis
Carbamates participate in a variety of chemical reactions. They can be activated by certain groups for the addition of nucleophiles and can be cleaved by acid treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure. They can range from volatile liquids to crystalline solids.Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Medicinal Chemistry
Tert-butyl carbamates, such as this compound, are used as intermediates in the synthesis of various organic compounds. They play a significant role in medicinal chemistry, showcasing the role of tert-butyl carbamates in the development of biologically active compounds.
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been isolated from plants, bacteria, and fungi, and are significant as a scaffold in the synthesis of biologically active natural products .
Synthesis of Jaspine B
The compound can also be used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate of the natural product jaspine B . Jaspine B was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .
Antibacterial Activity
As mentioned earlier, the compound is used in the synthesis of Ceftolozane . Ceftolozane has strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa , making it a valuable compound in the fight against bacterial infections.
Synthesis of Other Antibiotics
In addition to Ceftolozane, the compound can also be used in the synthesis of other antibiotics . This makes it a versatile compound in the field of medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that the compound contains a carbamate group, which is often involved in the formation of reversible covalent bonds with amino acid residues in target proteins . This could potentially alter the function of these proteins, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of a variety of organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Result of Action
Compounds with similar structures have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQZOCFBBXQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate |
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